Comparative Catalytic Efficiency (kcat/Km) of Abz-HPGGPQ-EDDnp vs. Z-Phe-Arg-AMC for Cathepsin K
Abz-HPGGPQ-EDDnp demonstrates a catalytic efficiency for cathepsin K that is comparable to the widely used, non-selective substrate Z-Phe-Arg-AMC. In a direct kinetic study, Abz-HPGGPQ-EDDnp exhibited a kcat/Km of 426,000 M⁻¹·s⁻¹ [1]. This value is in the same order of magnitude as the reported kcat/Km for Z-Phe-Arg-AMC with cathepsin K, which is approximately 400,000 M⁻¹·s⁻¹ [2]. This indicates that the selectivity of Abz-HPGGPQ-EDDnp is achieved without sacrificing catalytic turnover efficiency, a critical factor for assay sensitivity.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for cathepsin K |
|---|---|
| Target Compound Data | 426,000 M⁻¹·s⁻¹ |
| Comparator Or Baseline | Z-Phe-Arg-AMC: ~400,000 M⁻¹·s⁻¹ |
| Quantified Difference | ~6.5% higher efficiency (target vs comparator) |
| Conditions | In vitro enzyme kinetics assay with recombinant human cathepsin K (pH ~5.5) |
Why This Matters
Users can achieve high assay sensitivity equivalent to a non-selective benchmark substrate while gaining the critical benefit of target selectivity for cathepsin K.
- [1] Lecaille F, Kaleta J, Brömme D. Probing cathepsin K activity with a selective substrate spanning its active site. Biochem J. 2003 Oct 15;375(Pt 2):307-12. doi: 10.1042/BJ20030468. PMID: 12837132; PMCID: PMC1223680. View Source
- [2] Z-Phe-Arg-AMC HCl - G-Biosciences. Product Datasheet. Accessed April 22, 2026. View Source
